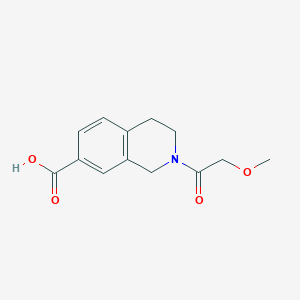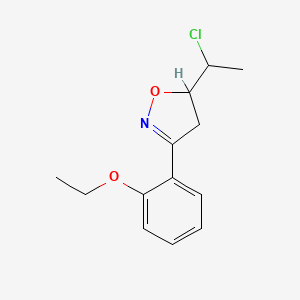
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid, also known as MI7, is a chemical compound that has been the subject of extensive research due to its potential therapeutic properties. MI7 belongs to the class of isoquinoline carboxylic acids and has been shown to have a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its anticancer and antimicrobial properties. 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has also been shown to modulate the activity of certain signaling pathways involved in inflammation, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria in vitro. 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has also been shown to reduce inflammation in animal models of arthritis. Additionally, 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is that it is relatively easy to synthesize using standard laboratory techniques. Additionally, 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has been shown to have a wide range of biological activities, making it a potentially useful compound for the study of various diseases. However, one limitation of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid. One area of research could be to further investigate its potential anticancer properties and to determine the mechanisms by which it inhibits cancer cell growth. Another area of research could be to investigate its potential use as a treatment for inflammatory diseases such as arthritis. Additionally, further research could be done to determine the safety and efficacy of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid in animal models and in humans.
Synthesemethoden
The synthesis of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid involves the reaction of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline with chloroacetic acid, followed by hydrolysis to obtain the final product. The synthesis of 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is relatively simple and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer, antifungal, and antibacterial properties. 2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-(2-methoxyacetyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-8-12(15)14-5-4-9-2-3-10(13(16)17)6-11(9)7-14/h2-3,6H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODOLXLIGQFYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=C(C1)C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid](/img/structure/B7627722.png)
![4-N-[1-(2-methylphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627728.png)
![4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide](/img/structure/B7627734.png)

![3-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7627741.png)
![4-[[(4,4-Difluorocyclohexanecarbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B7627747.png)
![3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7627758.png)
![2-[4-[(4,4-Difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7627766.png)
![3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid](/img/structure/B7627769.png)


![2-[[(5-Bromo-2-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B7627788.png)
![2-Methyl-2-[[(5-methyl-1,2-oxazol-3-yl)methylsulfonylamino]methyl]butanoic acid](/img/structure/B7627793.png)